![molecular formula C65H110ClN13O13 B12400850 (3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)
(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as amide bond formation, peptide coupling, and selective protection/deprotection of functional groups. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as chromatography and crystallization. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acids or bases for catalyzing hydrolysis. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and product formation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while hydrolysis can produce smaller peptide fragments or amino acids.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe for studying protein-ligand interactions, enzyme activity, and cellular signaling pathways. Its ability to interact with specific biomolecules makes it a valuable tool for elucidating biological processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as a drug candidate for targeting specific diseases, such as cancer or infectious diseases, by modulating molecular pathways involved in disease progression.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties. Its unique chemical structure allows for the design of materials with specific functionalities.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
(3S)-1-octanoylpiperidine-3-carbonyl: Shares a similar piperidine core structure.
(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl: Contains similar functional groups and chiral centers.
Uniqueness
This compound is unique due to its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical reactivity and biological activity, making it a versatile tool for scientific research and industrial applications.
特性
分子式 |
C65H110ClN13O13 |
|---|---|
分子量 |
1317.1 g/mol |
IUPAC名 |
(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C65H109N13O13.ClH/c1-11-13-14-15-19-28-55(81)77-31-21-25-44(38-77)58(85)72-49(34-43-23-17-16-18-24-43)60(87)71-48(27-22-30-75(8)9)59(86)74-51(32-40(3)4)63(90)78-39-45(79)35-53(78)64(91)76(10)52(33-41(5)6)62(89)73-50(37-56(82)83)61(88)70-47(26-20-29-69-65(67)68)54(80)36-46(57(66)84)42(7)12-2;/h16-18,23-24,40-42,44-53,79H,11-15,19-22,25-39H2,1-10H3,(H2,66,84)(H,70,88)(H,71,87)(H,72,85)(H,73,89)(H,74,86)(H,82,83)(H4,67,68,69);1H/t42-,44-,45+,46-,47-,48+,49-,50-,51-,52-,53-;/m0./s1 |
InChIキー |
VMTKFLNBEFICBT-PQILTFOPSA-N |
異性体SMILES |
CCCCCCCC(=O)N1CCC[C@@H](C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCN(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N3C[C@@H](C[C@H]3C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C[C@@H]([C@@H](C)CC)C(=O)N)O.Cl |
正規SMILES |
CCCCCCCC(=O)N1CCCC(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN(C)C)C(=O)NC(CC(C)C)C(=O)N3CC(CC3C(=O)N(C)C(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)CC(C(C)CC)C(=O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



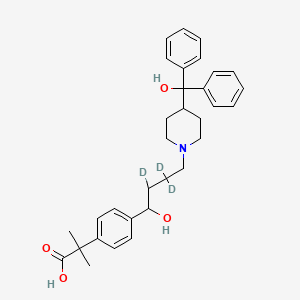

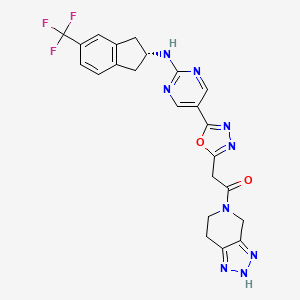
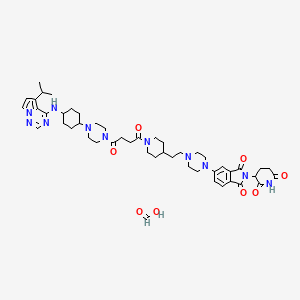
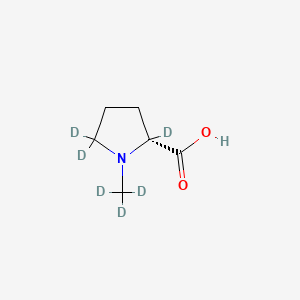
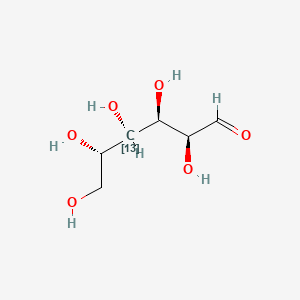
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)

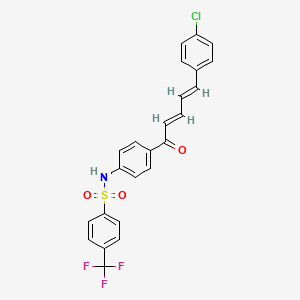
![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)
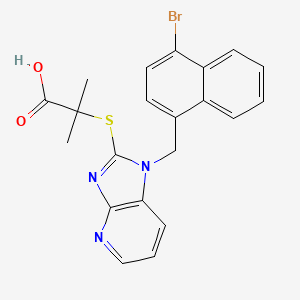
![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)

